molecular formula C11H12N2O2 B8749432 Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No.: B8749432
M. Wt: 204.22 g/mol
InChI Key: ZASIDYCYCNXKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-6-12-9-4-7(2)5-13-10(8)9/h4-6,12H,3H2,1-2H3

InChI Key

ZASIDYCYCNXKHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CC(=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd(OH)2 (200 mg) is added to a solution of 1-Hydroxy-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester (1.2 g, 0.005 mole) in ethanol (20 mL) and is hydrogenated at 50 psi for 24 h. The catalyst is removed by filtration through a pad of celite and the solvent evaporated under vacuum. The residue is chromatographed over silica gel eluting with 5% MeOH-DCM containing few drops of NH4OH to afford 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester (550 mg, 50%); 1H NMR (300 MHz, DMSO-d6) δ 1.28 (t, J=6 Hz, 3H), 2.38 (s, 3H), 4.24 (q, J=6.6 Hz, 2H), 7.62 (s, 1H); 8.17 (s, 1H), 8.31 (s, 1H); LRMS Calcd 204.23; found 205.15.
Name
1-Hydroxy-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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